3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144786
InChI: InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14BrNO2
Molecular Weight: 344.2 g/mol

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC20144786

Molecular Formula: C17H14BrNO2

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one -

Specification

Molecular Formula C17H14BrNO2
Molecular Weight 344.2 g/mol
IUPAC Name 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one
Standard InChI InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3
Standard InChI Key NICYHSJDYPYXKG-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one, delineates its core structure: a bicyclic quinolinone system with substituents at key positions (Figure 1). The quinolin-2-one backbone is substituted at position 1 with a methyl group, position 3 with bromine, and position 4 with a 3-methoxyphenyl moiety . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H14BrNO2\text{C}_{17}\text{H}_{14}\text{BrNO}_{2}
Molecular Weight344.2 g/mol
Exact Mass343.02 g/mol
SynonymsSB72938, 1086398-26-6

Spectroscopic and Computational Data

The compound’s 2D and 3D structural depictions in PubChem highlight a planar quinolinone ring system with the 3-methoxyphenyl group adopting a perpendicular orientation relative to the bicyclic core . Density functional theory (DFT) calculations predict moderate polarity due to the methoxy and carbonyl groups, with a computed octanol-water partition coefficient (LogP) of ~3.2, suggesting moderate lipophilicity . Nuclear magnetic resonance (NMR) data for analogous quinolinones indicate characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one likely involves sequential functionalization of a quinolinone precursor. A plausible route includes:

  • Quinolinone Formation: Condensation of an aniline derivative with a β-keto ester to construct the quinolin-2-one core.

  • Bromination: Electrophilic aromatic substitution at position 3 using bromine or N\text{N}-bromosuccinimide (NBS).

  • Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group at position 4 .

Key Synthetic Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires directing groups or controlled reaction conditions.

  • Steric Hindrance: The 1-methyl group may impede functionalization at adjacent positions, necessitating tailored catalysts .

Table 2: Comparative Synthetic Approaches for Quinolinone Derivatives

StepMethodYield (%)Reference
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_365–78
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_345–60

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the compound’s molecular targets using kinase profiling and proteomic approaches.

  • Optimization: Explore substituent effects at positions 3 and 4 to enhance potency and pharmacokinetics.

  • In Vivo Efficacy: Evaluate antitumor and antimicrobial activity in murine models, prioritizing dose regimens that avoid hematologic toxicity .

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